

An In-depth Technical Guide to the Thermochemical Properties of D-Xylaric Acid

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Compound of Interest

Compound Name: *D-Xylaric Acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential thermochemical properties of **D-Xylaric acid**. Due to a notable gap in the existing scientific literature, this document outlines the established physical characteristics and details the requisite experimental protocols for determining the core thermochemical data essential for advanced research, chemical process design, and drug development.

Introduction to D-Xylaric Acid

D-Xylaric acid, a member of the aldaric acid family of sugar acids, is derived from the oxidation of D-xylose.^{[1][2]} Its structure, featuring carboxylic acid groups at both ends of a polyhydroxylated carbon chain, imparts unique chemical properties that are of interest in various applications, including the synthesis of biodegradable polymers and as a potential building block in chemical manufacturing.^[3] A thorough understanding of its thermochemical properties is fundamental to optimizing these applications.

Physicochemical and Thermochemical Data

While extensive experimental data on the core thermochemical properties of **D-Xylaric acid** are not readily available in the current literature, its basic physicochemical properties have been characterized. The following tables summarize the available data and highlight the thermochemical properties that require experimental determination.

Table 1: Physicochemical Properties of D-Xylaric Acid

Property	Value	Source
Molecular Formula	C ₅ H ₈ O ₇	PubChem[4]
Molecular Weight	180.11 g/mol	PubChem[4]
IUPAC Name	(2R,4S)-2,3,4-trihydroxypentanedioic acid	PubChem[4]
Melting Point	150-151 °C	ChemicalBook[5]
Predicted Boiling Point	685.0 ± 55.0 °C	ChemicalBook[5]
Predicted Density	1.916 ± 0.06 g/cm ³	ChemicalBook[5]
Predicted pKa	2.98 ± 0.19	ChemicalBook[5]

Table 2: Core Thermochemical Properties of D-Xylaric Acid (To Be Determined)

Property	Symbol	Units	Value
Standard Enthalpy of Formation	ΔH°_f	kJ/mol	Data not available
Standard Enthalpy of Combustion	ΔH°_c	kJ/mol	Data not available
Gibbs Free Energy of Formation	ΔG°_f	kJ/mol	Data not available
Specific Heat Capacity	C_p	J/(g·K)	Data not available

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental methodologies for determining the core thermochemical properties of **D-Xylaric acid**.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion can be determined using an isoperibol bomb calorimeter, a technique that measures the heat released during complete combustion of a substance in a constant-volume vessel.

Methodology:

- **Sample Preparation:** A pellet of approximately 1 gram of pure, dried **D-Xylaric acid** is accurately weighed.
- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.
- **Bomb Assembly:** The **D-Xylaric acid** pellet is placed in a crucible within the decomposition vessel ("bomb"). A fuse wire of known length and mass is attached to the ignition circuit, with the wire in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimetry Run:** The pressurized bomb is submerged in a known volume of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision until a new thermal equilibrium is reached.
- **Data Analysis:** The gross heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual atmospheric nitrogen. The standard enthalpy of combustion can then be calculated from the gross heat of combustion.

Determination of Specific Heat Capacity via Differential Scanning Calorimetry (DSC)

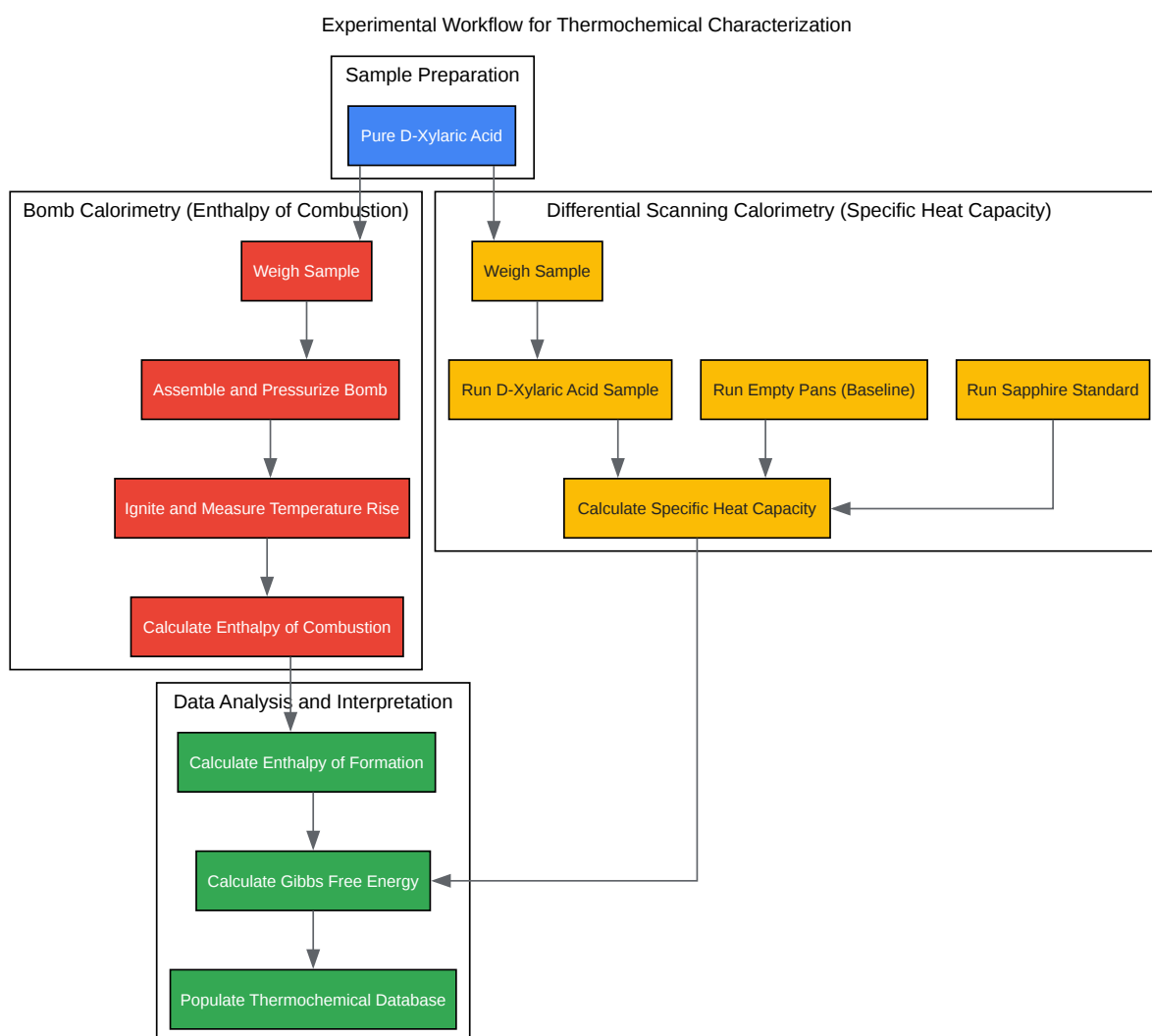
The specific heat capacity of **D-Xylaric acid** can be measured using a differential scanning calorimeter, which determines the difference in heat flow required to raise the temperature of a sample and a reference at the same rate. This procedure is based on the methodology outlined in ASTM E1269.[\[1\]](#)[\[6\]](#)

Methodology:

- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards, such as indium.
- Measurement Sequence: Three separate runs are conducted under identical conditions:
 - Baseline Run: An empty sample pan and an empty reference pan are run to establish the baseline heat flow of the instrument.
 - Reference Run: A standard material with a known specific heat capacity, typically sapphire ($\alpha\text{-Al}_2\text{O}_3$), is placed in the sample pan and run against the empty reference pan.[\[6\]](#)[\[7\]](#)
 - Sample Run: A precisely weighed sample of **D-Xylaric acid** (typically 10-20 mg) is placed in the sample pan and run against the empty reference pan.
- Experimental Conditions: The runs are performed over the desired temperature range (e.g., -50 °C to 100 °C) at a constant heating rate (e.g., 10-20 °C/min) under an inert atmosphere (e.g., nitrogen purge).[\[1\]](#)
- Data Analysis: The specific heat capacity of the **D-Xylaric acid** sample is calculated at each temperature by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline, taking into account the respective masses.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for the thermochemical characterization of **D-Xylaric acid**.



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Caption: Workflow for Thermochemical Analysis.

Conclusion

This guide underscores the current deficiency of experimental thermochemical data for **D-Xylaric acid**. The provided protocols for bomb calorimetry and differential scanning calorimetry offer a clear pathway for researchers to obtain the necessary data for enthalpy of combustion and specific heat capacity. The subsequent calculation of enthalpy of formation and Gibbs free energy of formation will enable a more profound understanding of the energetic landscape of **D-Xylaric acid**, thereby facilitating its effective use in scientific research and industrial applications. The generation of this foundational data is crucial for the advancement of green chemistry and the development of novel bio-based materials.

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